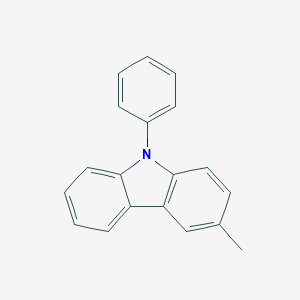

3-Methyl-9-phenyl-9h-carbazole

Overview

Description

3-Methyl-9-phenyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives, including this compound, are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-9-phenyl-9h-carbazole is Histone Deacetylase (HDAC). HDAC is a key regulator in controlling the acetylation status of histone and is associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors . Carbazole derivatives have been synthesized as potent HDAC inhibitors .

Mode of Action

This compound interacts with its target, HDAC, by inhibiting its activity. This inhibition is an effective strategy for designing compounds against malignant tumors . The compound’s interaction with HDAC results in changes in the acetylation status of histones, affecting gene expression .

Biochemical Pathways

The inhibition of HDAC by this compound affects several biochemical pathways. These include pathways related to cell viability, migration, invasion, proliferation, and apoptosis . The compound’s action on these pathways can lead to downstream effects such as the suppression of tumor growth .

Pharmacokinetics

Carbazole compounds are known for their good chemical and environmental stability , which may influence their bioavailability.

Result of Action

The result of this compound’s action is the inhibition of HDAC activity, leading to changes in gene expression. This can result in the suppression of tumor growth, affecting the viability, migration, invasion, and proliferation of tumor cells . In addition, it can induce apoptosis in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the electronic environment of the carbazole moiety can affect the compound’s radiative efficiency . Additionally, the compound’s action may be influenced by the presence of other molecules in the environment, such as other drugs or biological molecules

Biochemical Analysis

Biochemical Properties

3-Methyl-9-phenyl-9h-carbazole, like other carbazole derivatives, is known for its important photochemical and thermal stability and good hole-transport ability

Cellular Effects

Some carbazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis

Molecular Mechanism

Carbazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some carbazole-based compounds have shown remarkable lifetime and persistence under certain conditions .

Metabolic Pathways

Some carbazole derivatives have been shown to reduce oxidative stress and modulate carbohydrate metabolism .

Transport and Distribution

Some carbazole derivatives have shown excellent performance in hole extraction and transportation ability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9-phenyl-9H-carbazole typically involves the reaction of 9-phenyl-9H-carbazole with a methylating agent. One common method is the Friedel-Crafts alkylation reaction, where 9-phenyl-9H-carbazole reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include purification steps such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carbazole-3,6-dione.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

3-Methyl-9-phenyl-9H-carbazole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of OLEDs, photovoltaic devices, and other optoelectronic applications.

Comparison with Similar Compounds

Similar Compounds

- 9-Phenyl-9H-carbazole

- 3,6-Dimethyl-9-phenyl-9H-carbazole

- 3-Methyl-9-(p-tolyl)-9H-carbazole

Uniqueness

3-Methyl-9-phenyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific photochemical and thermal stability, as well as hole-transport properties, are required .

Biological Activity

3-Methyl-9-phenyl-9H-carbazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the carbazole family, characterized by a fused ring system that contributes to its unique chemical properties. The compound is known for its stability and potential as a building block in organic synthesis, especially in the development of pharmaceuticals and optoelectronic devices.

Histone Deacetylase (HDAC) Inhibition

The primary mechanism through which this compound exerts its biological effects is by inhibiting histone deacetylase (HDAC). HDACs are crucial regulators of gene expression, and their inhibition leads to alterations in histone acetylation status, which can affect cell viability, migration, invasion, proliferation, and apoptosis in cancer cells.

Biochemical Pathways Affected

The inhibition of HDAC by this compound triggers several downstream effects:

- Cell Cycle Regulation : Induces cell cycle arrest.

- Apoptosis Induction : Promotes programmed cell death in malignant cells.

- Gene Expression Modulation : Alters the expression of genes involved in tumor growth and metastasis .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| Calu1 (lung carcinoma) | 2.5 | |

| HepG2 (liver cancer) | 12 | |

| MCF-7 (breast cancer) | 14 | |

| C6 glioma | 12.2 |

These findings suggest that this compound may serve as a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | >60% inhibition at 16 µg/mL | |

| Escherichia coli | >40% reduction at 64 µg/mL | |

| Candida albicans | >60% inhibition at 64 µg/mL |

These results indicate potential applications in treating infections caused by resistant strains.

Case Studies

-

Antitumor Activity in Vivo

A study conducted on mice bearing xenograft tumors showed that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to HDAC inhibition leading to increased apoptosis in tumor cells . -

Synergistic Effects with Other Agents

Research has indicated that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines. This suggests its potential role as an adjuvant therapy .

Pharmacokinetics

Pharmacokinetic studies reveal that carbazole derivatives like this compound exhibit favorable absorption and distribution characteristics. They demonstrate good stability under physiological conditions, which is crucial for therapeutic applications.

Properties

IUPAC Name |

3-methyl-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPLCPIXXJOBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595819 | |

| Record name | 3-Methyl-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202362-88-6 | |

| Record name | 3-Methyl-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.